molecular formula C16H17NO4 B10976054 3-[(3-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 436811-38-0

3-[(3-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10976054
CAS No.: 436811-38-0
M. Wt: 287.31 g/mol
InChI Key: BIZXJOLLOODDNH-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with the molecular formula C15H17NO4. This compound is characterized by its bicyclic structure, which includes a norbornene ring system. The presence of a methoxyphenyl group and a carbamoyl group attached to the bicyclic system adds to its chemical uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The methoxyphenyl group can be introduced through electrophilic aromatic substitution, and the carbamoyl group can be added via carbamoylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(3-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which 3-[(3-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The methoxyphenyl and carbamoyl groups play crucial roles in these interactions, affecting binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid stands out due to the presence of the methoxyphenyl and carbamoyl groups, which impart unique chemical and biological properties. These groups influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

436811-38-0

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

3-[(3-methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C16H17NO4/c1-21-12-4-2-3-11(8-12)17-15(18)13-9-5-6-10(7-9)14(13)16(19)20/h2-6,8-10,13-14H,7H2,1H3,(H,17,18)(H,19,20)

InChI Key

BIZXJOLLOODDNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3

solubility

27.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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